molecular formula C13H22N2O4 B13149365 1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

Cat. No.: B13149365
M. Wt: 270.32 g/mol
InChI Key: NILPOAIYSCWZDI-UHFFFAOYSA-N
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Description

1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate is a synthetic organic compound belonging to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes tert-butyl and ethyl ester groups, as well as an amino group attached to a dihydropyridine ring. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, tert-butyl acetoacetate, and ammonia.

    Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with tert-butyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of ammonia, leading to the formation of the dihydropyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Reduced dihydropyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

    1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate: can be compared with other pyridine derivatives such as:

Uniqueness:

  • The presence of both tert-butyl and ethyl ester groups along with an amino group makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-amino-3,6-dihydro-2H-pyridine-1,4-dicarboxylate

InChI

InChI=1S/C13H22N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h5-8,14H2,1-4H3

InChI Key

NILPOAIYSCWZDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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